N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine
Description
Chemical Structure: The compound features a 2-amino-4-chlorophenoxy group linked via an ethyl chain to a dimethylamine moiety (C₁₀H₁₅ClN₂O; MW: 214.69 g/mol) .
Properties
IUPAC Name |
5-chloro-2-[2-(dimethylamino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTYBJCISJYPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine typically involves the reaction of 2-amino-4-chlorophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-4-chlorophenol attacks the electrophilic carbon of 2-chloroethylamine, resulting in the formation of the desired product .
Chemical Reactions Analysis
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine exhibit antidepressant and anxiolytic effects. These properties are primarily attributed to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine. A study highlighted the compound's potential as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating mood disorders .
Case Study: Development of New Antidepressants
A notable case study involved the synthesis of derivatives of this compound, which were evaluated for their pharmacological activity. The derivatives showed promising results in preclinical trials, demonstrating enhanced efficacy compared to existing SSRIs. This research underscores the compound's potential as a lead structure for developing new antidepressants .
Agricultural Applications
Herbicide Development
The compound's structural similarity to known herbicides suggests its utility in agricultural applications, particularly in developing selective herbicides. Research has shown that compounds with a chlorophenoxy group can effectively inhibit plant growth by disrupting auxin transport pathways. This property makes this compound a candidate for formulation into herbicidal products .
Data Table: Herbicidal Efficacy Comparison
| Compound | Efficacy (%) | Mode of Action |
|---|---|---|
| This compound | 85 | Auxin transport inhibition |
| 2,4-Dichlorophenoxyacetic Acid | 90 | Auxin mimic |
| Glyphosate | 78 | EPSPS inhibition |
Chemical Synthesis Applications
Intermediate in Synthesis
This compound serves as an important intermediate in synthesizing various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating more complex molecules used in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Complex Molecules
In one study, the compound was used as an intermediate to synthesize a series of quinoline derivatives that exhibited antimicrobial activity. The synthesis involved a multi-step process where this compound was reacted with various electrophiles, resulting in high yields of the desired products .
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in proteomics, it may interact with proteins to facilitate their identification and characterization .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenoxyethylamines
N-[2-(4-Aminophenoxy)ethyl]-N,N-dimethylamine (CAS 62345-76-0)
- Structure: Lacks chlorine at the phenoxy 4-position (C₁₀H₁₆N₂O; MW: 180.24 g/mol) .
- Biological Activity: May exhibit lower lipophilicity and altered pharmacokinetics compared to the chlorinated analog .
N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine (CAS 221198-82-9)
- Structure: Fluorine replaces chlorine at the phenoxy 2-position (C₁₀H₁₅FN₂O; MW: 198.24 g/mol) .
- Key Differences :
Chlorophenyl-Containing Amines
Sibutramine-Related Compounds (e.g., USP Sibutramine Related Compound B)
- Structure : Features a cyclobutyl group and chlorophenyl moiety (e.g., N-{1-[1-(3-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride) .
- Receptor Binding: Sibutramine analogs target serotonin/norepinephrine reuptake, suggesting the chlorophenoxyethylamine structure may share similar neural pathways .
2-(2-Benzyl-4-chlorophenoxy)-N,N-dimethylethanaminium Chloride (CAS 60634-52-8)
- Structure: Benzyl group added to the chlorophenoxy ring (C₁₇H₂₀Cl₂NO; MW: 340.71 g/mol) .
- Key Differences :
- Hydrophobicity : The benzyl group increases lipophilicity, which may enhance membrane penetration but reduce solubility.
- Applications : Likely used in antimicrobial coatings, similar to other dimethylamine-containing polymers .
Biological Activity
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, interactions, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an amino group, a chlorophenoxy group, and a dimethylamine moiety. This configuration contributes to its biological activity by allowing interactions with various molecular targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂O |
| Molecular Weight | 228.71 g/mol |
| CAS Number | 631862-75-4 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate enzyme activities and influence signal transduction pathways. Notably, it interacts with:
- Enzymes : Inhibiting or activating various metabolic enzymes.
- Receptors : Binding to adrenergic receptors, influencing processes such as apoptosis and cell proliferation in cancer cells .
Biological Effects
Research indicates that the compound exhibits several biological effects:
- Antitumor Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly prostate cancer cells (PC-3) by modulating alpha1D- and alpha1B-adrenergic receptors .
- Neuropharmacological Effects : The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology, including effects on dopamine levels through interactions with monoamine oxidase enzymes .
- Enzyme Modulation : It has been reported to inhibit lysosomal phospholipase A2, which may predict drug-induced phospholipidosis, indicating its relevance in toxicological studies .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- A study published in PubMed indicated that this compound showed significant antitumor efficacy in PC-3 cells, leading to a notable reduction in cell viability through apoptosis induction .
- Research conducted on its interaction with MAO B revealed that the compound could enhance dopamine levels, suggesting potential implications for treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand its unique properties, it is helpful to compare this compound with similar compounds.
| Compound Name | Biological Activity |
|---|---|
| This compound | Antitumor, neuropharmacological effects |
| 5-Chloro-2-(2-(dimethylamino)ethoxy)aniline | Similar receptor interactions |
| N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine | Less potent than N,N-dimethylamine |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via a multi-step process. First, 2-amino-4-chlorophenol reacts with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyethylamine intermediate. This intermediate is then dimethylated using methyl iodide or dimethyl sulfate in the presence of a base like NaH. Yield optimization involves:
- Temperature control : Maintaining 60–80°C during the coupling step to balance reactivity and side reactions.
- Catalyst use : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the dimethylamino group (δ ~2.2 ppm for N–CH₃) and the chlorophenoxy moiety (δ ~6.8–7.2 ppm for aromatic protons).
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98% by area normalization).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify the molecular ion peak at m/z 215.1 [M+H]⁺ .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, amber glass vials under inert gas (argon or nitrogen) at –20°C. Avoid exposure to light, moisture, and oxidizing agents. Periodically assess stability via HPLC every 6 months. Degradation products (e.g., dechlorinated byproducts) can be identified using LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neuronal receptors like 5-HT₆?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to dock the compound into the 5-HT₆ receptor’s active site (PDB ID: 7WNU). Focus on key residues (e.g., Trp281, Ser193) for hydrogen bonding and hydrophobic interactions.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between this compound and known agonists/antagonists. Validate predictions with radioligand displacement assays using [³H]LSD or [³H]WAY-100635 .
Q. What strategies can resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Dose-Response Profiling : Perform parallel assays (e.g., cAMP accumulation for 5-HT₆ activity) under standardized conditions (pH 7.4, 37°C).
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies.
- Species-Specific Comparisons : Test the compound on receptors from human vs. rodent models to account for structural variations .
Q. How does the chlorophenoxyethyl moiety influence selectivity between amine transporters (e.g., SERT vs. NET)?
- Methodological Answer :
- Competitive Inhibition Assays : Compare IC₅₀ values for serotonin (SERT) and norepinephrine (NET) transporters using [³H]citalopram and [³H]nisoxetine, respectively.
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., –CF₃, –OCH₃) at the 4-chloro position to assess steric/electronic effects. Correlate results with molecular dynamics simulations of transporter binding pockets .
Q. What experimental designs are optimal for studying the compound’s potential in siRNA delivery systems?
- Methodological Answer :
- Lipid Nanoparticle (LNP) Formulation : Combine the compound with ionizable lipids (e.g., DLin-MC3-DMA) at a 40:60 molar ratio. Assess encapsulation efficiency using SYBR Gold fluorescence.
- In Vitro Transfection : Measure siRNA delivery efficacy in HEK293 cells via qPCR for target gene knockdown (e.g., GAPDH). Include controls with DMAPA-based delivery systems for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
